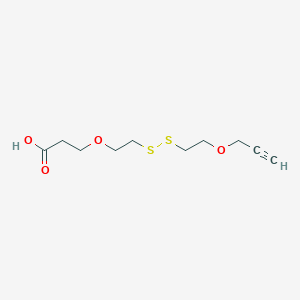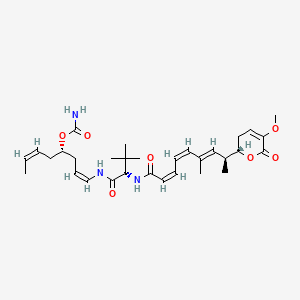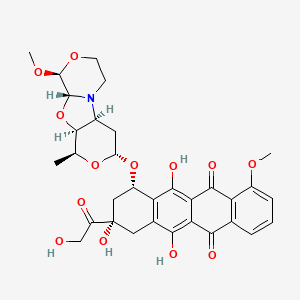
Propargyl-PEG1-SS-PEG1-acid
説明
Propargyl-PEG1-SS-PEG1-acid is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG1-SS-PEG1-acid is C10H16O4S2 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG1-SS-PEG1-acid has a molecular weight of 264.35 . It is a viscous liquid with a light yellow to yellow color .科学的研究の応用
Drug Delivery Systems
Propargyl-PEG1-SS-PEG1-acid: is utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents. The PEGylation process helps to increase the solubility and stability of drugs, allowing for more efficient delivery to target sites within the body .
Antibody-Drug Conjugates (ADCs)
This compound serves as a linker in the synthesis of ADCs. The linker connects cytotoxic drugs to antibodies, which target specific antigens on cancer cells. The disulfide bond in the linker is cleavable, releasing the drug upon reaching the target .
Tissue Engineering
In tissue engineering, Propargyl-PEG1-SS-PEG1-acid is used to create three-dimensional scaffolds that promote cell adhesion and growth. These scaffolds provide a structure for tissue regeneration and can be used in various regenerative medicine applications .
Protein Modification
The compound is involved in the modification of proteins to enhance their therapeutic properties. It can be used to alter protein structure, stability, and immunogenicity, which is crucial for developing biopharmaceuticals .
Polymer Micelles Formation
Propargyl-PEG1-SS-PEG1-acid: contributes to the formation of polymer micelles, which are nanoscale structures used for drug solubilization and delivery. These micelles can encapsulate hydrophobic drugs, improving their bioavailability .
Synthesis of Bioconjugates
The compound’s alkyne group participates in “click chemistry” reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for synthesizing bioconjugates, which have applications in diagnostics and therapeutics .
作用機序
Target of Action
Propargyl-PEG1-SS-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound acts as a linker between the antibody and the drug, enabling the targeted delivery of the drug to specific cells.
Mode of Action
The compound contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as click chemistry , forms a stable triazole linkage. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC or HATU), forming a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG1-SS-PEG1-acid is the CuAAC reaction . This reaction enables the formation of a stable triazole linkage between the compound and azide-containing molecules. The resulting conjugate can then be used in various biological applications, such as targeted drug delivery via ADCs.
Result of Action
The primary result of the action of Propargyl-PEG1-SS-PEG1-acid is the formation of a stable triazole linkage with azide-containing molecules . This enables the compound to act as a linker in the synthesis of ADCs, facilitating the targeted delivery of drugs to specific cells.
Action Environment
The action of Propargyl-PEG1-SS-PEG1-acid is influenced by various environmental factors. For instance, the CuAAC reaction requires the presence of a copper catalyst . Additionally, the formation of a stable amide bond with primary amine groups requires the presence of activators such as EDC or HATU . The stability and efficacy of the compound, particularly in the context of ADCs, would also be influenced by factors such as the specific antibody and drug used, as well as the biological environment in which the ADC is deployed.
特性
IUPAC Name |
3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S2/c1-2-4-13-6-8-15-16-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFYMUYWYWVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG1-SS-PEG1-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)








